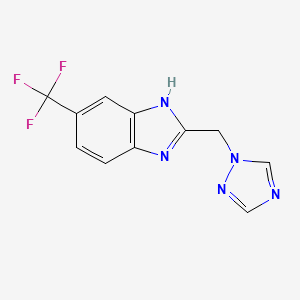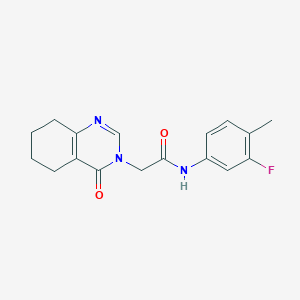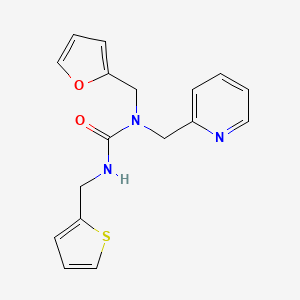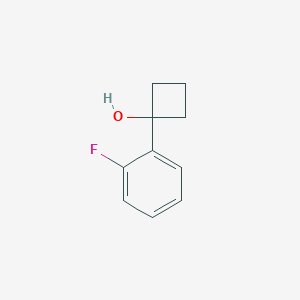
2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole” is a type of 1,2,4-triazole derivative . These derivatives have been reported to exhibit promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives were established by NMR and MS analysis . The synthesized compounds were evaluated against human cancer cell lines using MTT assay .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The crystal structure of a related compound was reported to be orthorhombic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include various steps . The reactions proceed smoothly under certain conditions and show excellent functional-group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various analytical techniques . For example, the yield, melting point, and NMR data of a related compound were reported .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties : Derivatives of benzimidazole, including those incorporating 1,2,4-triazole, have demonstrated significant antibacterial and antifungal properties. This includes effectiveness against bacteria, mold, and yeast, highlighting their potential in treating infections caused by these organisms (Tien et al., 2016). Additionally, other studies have reported antimicrobial activities in benzimidazole derivatives, indicating their potential for therapeutic use in treating microbial infections (Maste et al., 2011); (Kopel et al., 2015).
Anticancer Properties
- Potential in Cancer Treatment : Research into benzimidazole derivatives has revealed promising results in anticancer activities. For instance, some synthesized derivatives have shown significant inhibitory effects on cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).
Antioxidant Effects
- Antioxidant Capabilities : Studies have demonstrated that certain benzimidazole derivatives possess antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver. This suggests potential therapeutic applications in conditions related to oxidative stress (Kuş et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives have also been evaluated for their ability to inhibit corrosion, particularly on mild steel in acidic environments. This can have significant implications in industrial applications where corrosion resistance is critical (Yadav et al., 2013).
Agricultural Applications
- Use in Agriculture : In agricultural contexts, certain benzimidazole derivatives, including those containing 1,2,4-triazole, have been investigated for their potential as fungicides. This includes studies on the sustained release of these compounds for plant disease prevention and control (Campos et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5/c12-11(13,14)7-1-2-8-9(3-7)18-10(17-8)4-19-6-15-5-16-19/h1-3,5-6H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITJUOKLDPOWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)






![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)